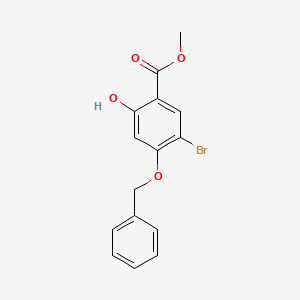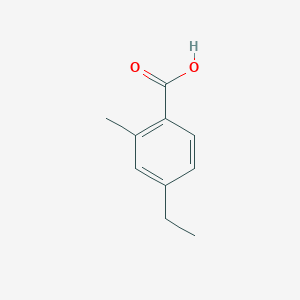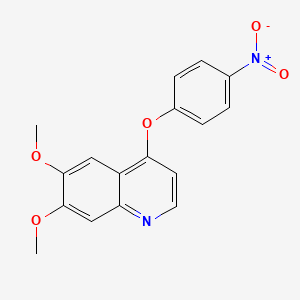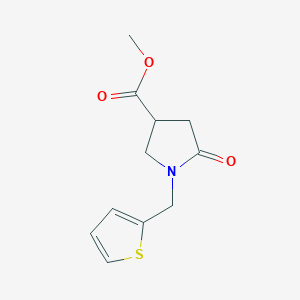
Ethyl 4-bromocyclohexanecarboxylate
Descripción general
Descripción
Ethyl 4-bromocyclohexanecarboxylate is an organic compound with the molecular formula C9H15BrO2. It is a pale-yellow to yellow-brown liquid and is primarily used in organic synthesis. The compound is characterized by a cyclohexane ring substituted with a bromine atom and an ethyl ester group at the 4-position. This compound is often utilized in various chemical reactions due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-bromocyclohexanecarboxylate can be synthesized through the bromination of ethyl 4-hydroxycyclohexanecarboxylate. The process involves the slow addition of phosphorus tribromide to ethyl 4-hydroxycyclohexanecarboxylate, followed by heating the reaction mixture at 80°C for six hours . This method ensures the substitution of the hydroxyl group with a bromine atom, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-bromocyclohexanecarboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Products include substituted cyclohexanecarboxylates with various functional groups.
Reduction: The primary product is ethyl 4-hydroxycyclohexanecarboxylate.
Oxidation: Products include ethyl 4-oxocyclohexanecarboxylate or ethyl 4-carboxycyclohexanecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-bromocyclohexanecarboxylate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is explored for its potential in drug development and as a building block for bioactive compounds.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-bromocyclohexanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 4-bromocyclohexanecarboxylate can be compared with similar compounds such as:
Ethyl 4-chlorocyclohexanecarboxylate: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and reaction conditions.
Ethyl 4-fluorocyclohexanecarboxylate: Contains a fluorine atom, leading to different chemical properties and applications.
Ethyl 4-iodocyclohexanecarboxylate: The presence of an iodine atom affects its reactivity and the types of reactions it undergoes.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Propiedades
IUPAC Name |
ethyl 4-bromocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDZAJONGSPUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone](/img/structure/B3112540.png)

![Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B3112551.png)



![[3-(4-Methylphenyl)oxetan-3-yl]methanol](/img/structure/B3112571.png)


![1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3112605.png)


